molecular formula C17H24N2O B12541356 1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one CAS No. 653600-87-4

1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one

Cat. No.: B12541356
CAS No.: 653600-87-4
M. Wt: 272.4 g/mol
InChI Key: NZDJLVMDXSFVPJ-UHFFFAOYSA-N
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Description

1-(9-Benzyl-3,9-diazabicyclo[421]nonan-3-yl)propan-1-one is a chemical compound known for its unique bicyclic structure This compound is part of the diazabicyclo family, which is characterized by a bicyclic framework containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo structure. The benzyl group is then introduced through a benzylation reaction, followed by the addition of the propanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The benzyl group and propanone moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one: This compound shares a similar bicyclic structure but differs in the position of the ketone group.

    3,9-diazabicyclo[4.2.1]nonan-4-one: Lacks the benzyl group, resulting in different chemical properties and applications.

    9-propyl-3,9-diazabicyclo[4.2.1]nonan-4-one: Similar structure with a propyl group instead of a benzyl group.

Uniqueness

1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

653600-87-4

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

1-(9-benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one

InChI

InChI=1S/C17H24N2O/c1-2-17(20)18-11-10-15-8-9-16(13-18)19(15)12-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3

InChI Key

NZDJLVMDXSFVPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2CCC(C1)N2CC3=CC=CC=C3

Origin of Product

United States

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